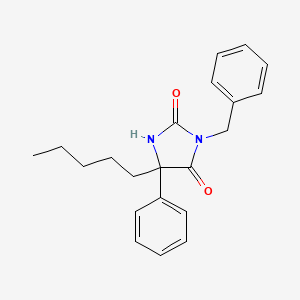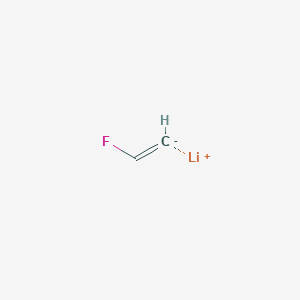
lithium;fluoroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;fluoroethene is a compound that combines lithium, a highly reactive alkali metal, with fluoroethene, a fluorinated organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;fluoroethene typically involves the reaction of lithium with fluoroethene under controlled conditions. One common method is the direct reaction of lithium metal with fluoroethene gas in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more complex processes, including the use of catalysts to enhance reaction efficiency. The production process must be carefully controlled to ensure the purity and consistency of the final product. Techniques such as distillation and crystallization are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;fluoroethene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium fluoride and fluoroethene oxide.
Reduction: The compound can be reduced under specific conditions to yield lithium hydride and fluoroethene.
Substitution: this compound can participate in substitution reactions where the fluoroethene moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield lithium fluoride and fluoroethene oxide, while reduction could produce lithium hydride and fluoroethene.
Applications De Recherche Scientifique
Lithium;fluoroethene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of novel biomaterials.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which lithium;fluoroethene exerts its effects involves interactions at the molecular level. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The fluoroethene moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium fluoride: A simple ionic compound with applications in ceramics and glass production.
Fluoroethylene: A fluorinated hydrocarbon used in the production of fluoropolymers.
Lithium ethoxide: An organolithium compound used in organic synthesis.
Uniqueness
Lithium;fluoroethene is unique due to the combination of lithium’s reactivity and fluoroethene’s fluorinated structure. This combination imparts unique chemical properties, making it valuable for specific applications that require both high reactivity and stability.
Propriétés
Numéro CAS |
827022-64-0 |
|---|---|
Formule moléculaire |
C2H2FLi |
Poids moléculaire |
52.0 g/mol |
Nom IUPAC |
lithium;fluoroethene |
InChI |
InChI=1S/C2H2F.Li/c1-2-3;/h1-2H;/q-1;+1 |
Clé InChI |
SWSCVLZNDSOKFO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]=CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


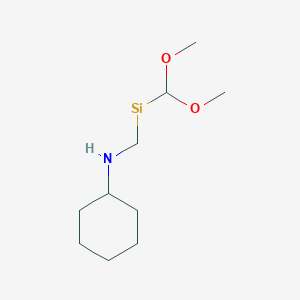
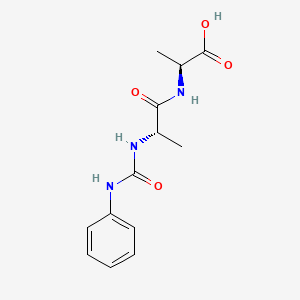
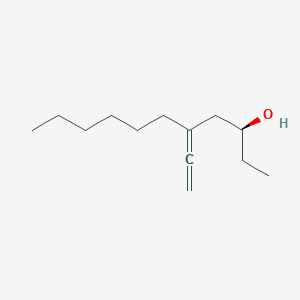
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
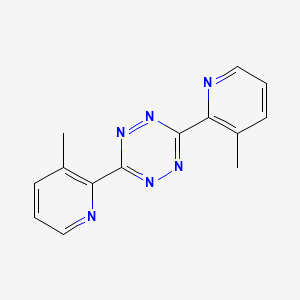

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
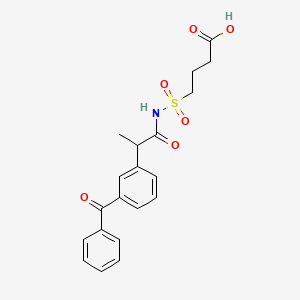

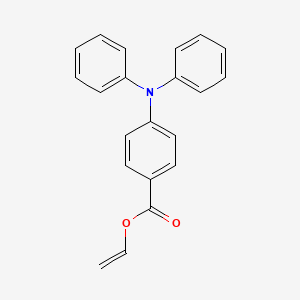
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
